Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride
Description
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride (CAS: 2445792-37-8) is a hydrochloride salt of a methyl ester derivative featuring a polyethylene glycol (PEG)-like chain terminated with an aminooxy group. Its molecular formula is C₁₁H₂₄ClNO₆, with a molecular weight of 227.7 g/mol . The compound’s structure includes a triethylene glycol spacer (three ethoxy units) linked to a propanoate backbone, with an aminooxy (-ONH₂) functional group. This design enhances solubility in polar solvents and enables reactivity with carbonyl groups, making it valuable in bioconjugation, drug delivery, and polymer chemistry .
Properties
IUPAC Name |
methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6.ClH/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11;/h2-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTQWYCAIWVXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173992-41-9 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It’s known that this compound is used in medical research, drug-release, nanotechnology, and new materials research. It’s also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings.
Biochemical Pathways
Its role in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings suggests that it may influence a variety of biochemical processes.
Biological Activity
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of drug delivery and cellular interactions. Its unique structure, characterized by multiple ethoxy groups and an aminooxy functional group, allows for versatile applications in medical research and nanotechnology.
- Molecular Formula : C10H22ClNO6
- Molecular Weight : 287.74 g/mol
- CAS Number : 2173992-41-9
- IUPAC Name : methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate hydrochloride
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, enhancing the stability and bioavailability of therapeutic agents. The aminooxy group facilitates selective binding to aldehydes and ketones, making it useful in targeting specific biomolecules.
- Drug Delivery : The compound's structure allows it to form covalent bonds with target molecules, which enhances the efficacy of drug delivery systems.
- Cellular Interactions : It has been shown to improve cellular uptake of drugs, potentially leading to better therapeutic outcomes.
- Polymeric Systems : The compound can be incorporated into polymeric systems for controlled release applications, providing sustained therapeutic effects.
Research Findings
Recent studies have demonstrated the compound's effectiveness in various biological contexts:
- Cell Culture Studies : this compound has been utilized in cell culture studies to investigate its effects on cell viability and proliferation.
- Nanotechnology Applications : In nanotechnology, this compound is employed in creating new materials that exhibit enhanced properties due to its functional groups.
Comparative Analysis
To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-3-oxopropanoate | Contains an amino group and carbonyl | Simpler structure, less functional versatility |
| Ethylene glycol bis(aminopropyl ether) | Two amino groups with ethylene glycol linkages | More hydrophilic, different applications |
| Polyethylene glycol derivatives | Varying lengths of ethylene glycol chains | Broad range of applications but lacks specificity |
The multi-functional nature of this compound allows for specific interactions that are not as prevalent in simpler or more linear compounds.
Case Studies
-
Drug Stability Enhancement : A study demonstrated that incorporating this compound into a drug formulation significantly increased the stability of the active pharmaceutical ingredient (API), leading to improved shelf life and efficacy.
- Methodology : The study involved comparing formulations with and without this compound under accelerated stability conditions.
- Results : Formulations containing the compound showed a lower degradation rate over time.
-
Targeted Drug Delivery : Research explored the use of this compound in targeted therapies for cancer treatment.
- Methodology : The compound was conjugated with a chemotherapeutic agent and tested in vitro on cancer cell lines.
- Results : Enhanced targeting and reduced side effects were observed compared to conventional delivery methods.
Scientific Research Applications
Medical Research
Drug Delivery Systems
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride is utilized in the development of drug delivery systems. Its aminooxy group facilitates the conjugation of drugs to carriers, enhancing the stability and release profiles of therapeutic agents. This property is particularly beneficial for targeted drug delivery applications where precision is crucial.
Cell Culture and Tissue Engineering
The compound is also applied in cell culture environments, where it serves as a component in scaffolds for tissue engineering. Its biocompatibility and ability to form hydrogels make it suitable for supporting cell adhesion and growth .
Nanotechnology
Nanoparticle Formulation
In nanotechnology, this compound plays a role in the formulation of nanoparticles for various biomedical applications. The functional groups present allow for the modification of nanoparticle surfaces, enhancing their interaction with biological systems. This modification can improve drug loading capacities and release kinetics .
Ligand Development for Targeted Therapy
The aminooxy functionality can be used to develop ligands that bind selectively to specific receptors on cancer cells, facilitating targeted therapy approaches. This application is critical in improving the efficacy of cancer treatments while minimizing side effects .
Material Science
Synthesis of Functional Polymers
this compound is employed in the synthesis of functional polymers. These polymers can be tailored for specific applications such as coatings or adhesives that require enhanced performance characteristics, such as increased adhesion or resistance to environmental factors .
Development of New Materials
The compound's versatile chemical structure allows it to be incorporated into new materials that possess unique properties, such as improved mechanical strength or thermal stability. Researchers are exploring its use in creating advanced composites for various industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Drug Delivery | Journal of Controlled Release | Demonstrated enhanced drug release profiles when conjugated with aminooxy compounds. |
| Nanoparticle Development | Nanomedicine | Showed improved targeting capabilities of nanoparticles modified with aminooxy functionalities. |
| Tissue Engineering | Biomaterials | Reported successful cell growth on scaffolds incorporating this compound, indicating good biocompatibility. |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogous esters with amino, ethoxy, or substituted groups:
Key Observations:
Aminooxy vs. Amine Groups: The target compound’s aminooxy group distinguishes it from amines in analogs like RL-4390 or Ethyl 2-amino-3-methoxypropanoate hydrochloride . Aminooxy groups react selectively with ketones/aldehydes under mild conditions, enabling stable oxime linkages in bioconjugation, whereas amines require harsher conditions (e.g., carbodiimide coupling) .
PEG Chain Length: The triethylene glycol chain enhances hydrophilicity and reduces immunogenicity compared to shorter-chain analogs (e.g., Ethyl 2-amino-3-methoxypropanoate hydrochloride) .
Steric Effects: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride incorporates bulky dimethyl groups, limiting its utility in conjugation but improving metabolic stability in drug design.
Solubility and Stability
- Solubility: The PEG chain in the target compound ensures high aqueous solubility (>50 mg/mL), unlike hydrophobic analogs like Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride .
- Stability: Hydrochloride salts generally exhibit better shelf-life than free bases. The aminooxy group, however, may oxidize under prolonged storage, requiring inert atmosphere handling .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride, and how can purification challenges be addressed?
- Methodology : Synthesis typically involves stepwise etherification. For example, a PEG-like chain is constructed via nucleophilic substitution using NaH as a base in anhydrous THF, followed by coupling with a methyl propanoate derivative. Purification often requires silica gel chromatography due to the compound’s polarity and hygroscopic nature .
- Data Analysis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of fine particles. The aminooxy group is moisture-sensitive; store under inert gas (argon or nitrogen) at –20°C in a desiccator .
- Stability Data : Hydrolysis of the ester group occurs at pH >8, while the hydrochloride salt enhances solubility in polar solvents like water or methanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H-NMR : Key peaks include δ 3.6–3.8 ppm (PEG chain -OCH2CH2O-), δ 4.2 ppm (ester -COOCH3), and δ 8.0–8.5 ppm (aminooxy -NH2O•HCl) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z ~325 (exact mass depends on isotopic distribution).
Advanced Research Questions
Q. How can conjugation efficiency with carbonyl-containing biomolecules be optimized?
- Experimental Design : Reactivity of the aminooxy group with aldehydes/ketones is pH-dependent. Use a buffer system (e.g., 50 mM sodium acetate, pH 4.5–5.5) to favor oxime formation. Include aniline (10 mM) as a catalyst to accelerate kinetics .
- Troubleshooting : If yields are low, assess competing reactions (e.g., hydrolysis) via LC-MS. Adjust molar ratios (1.5:1 reagent-to-target) to account byproduct formation.
Q. What strategies mitigate ester hydrolysis during long-term bioconjugation studies?
- Stability Testing : Pre-incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC. Hydrolysis rates increase above pH 7.0 .
- Solution : Use a prodrug approach (e.g., tert-butyl ester) during synthesis, then cleave post-conjugation under mild acidic conditions .
Q. How does the PEG chain length impact solubility and biodistribution in in vivo applications?
- Comparative Analysis : Synthesize analogs with shorter (n=1) or longer (n=4) PEG units. Assess solubility (logP via shake-flask method) and pharmacokinetics in rodent models.
- Data Interpretation : Longer PEG chains (n=3, as in the target compound) balance hydrophilicity and steric hindrance, optimizing tissue penetration .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s reactivity with thiols: How to validate?
- Hypothesis Testing : Incubate with cysteine (10 mM in PBS, pH 7.4) for 6 hours. Analyze via LC-MS for thiol-adduct formation. Prior studies suggest aminooxy groups are selective for carbonyls but may react with disulfides under reducing conditions .
Discrepancies in reported NMR shifts for the aminooxy moiety
- Resolution : Protonation state affects chemical shifts. Compare spectra in D2O (δ 8.2 ppm for -NH3+Cl−) vs. DMSO-d6 (δ 7.8 ppm for free -NH2). Confirm via 2D COSY and HSQC .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
